molecular formula C17H17N3O3 B8311296 Ethyl 2-(1-methyl-3-phenyl-1H-pyrazolo[3,4-b]pyridin-6-yloxy)acetate

Ethyl 2-(1-methyl-3-phenyl-1H-pyrazolo[3,4-b]pyridin-6-yloxy)acetate

Cat. No. B8311296
M. Wt: 311.33 g/mol
InChI Key: MONPWSFULSPMCQ-UHFFFAOYSA-N
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Patent
US08742106B2

Procedure details

NaH (0.115 g, 2.886 mmol) was added to an ice cold solution of 1-methyl-3-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one (0.325 g, 1.443 mmol) in DMF (5.0 mL) and stirred at ambient temperature for 30 min. Ethyl bromoacetate (0.482 g, 2.886 mmol) was added to the reaction mixture dropwise and stirring was continued for 2 h. After completion of the reaction, the excess of NaH was quenched by the addition of ice cold water. Diethyl ether was added and the mixture was extracted with water and brine. The organic layer was dried over Na2SO4 and filtered. Concentration of the organic layer furnished the title compound as a white solid (0.353 g, 79%). [1H-NMR (CDCl3, 300 MHz) δ 8.2 (d, 1H), 7.94-7.87 (m, 2H), 7.54-7.36 (m, 3H), 6.79 (d, 1H), 5.0 (s, 2H), 4.29 (q, 2H), 4.05 (s, 3H), 1.30 (t, 3H); HPLC RtA=5.555 min (95%); LCMS RtC=1.967 min; [M+H]+=312.1]
Name
Quantity
0.115 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.325 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.482 g
Type
reactant
Reaction Step Two
Yield
79%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][N:4]1[C:8]2[NH:9][C:10](=[O:13])[CH:11]=[CH:12][C:7]=2[C:6]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[N:5]1.Br[CH2:21][C:22]([O:24][CH2:25][CH3:26])=[O:23]>CN(C=O)C>[CH3:3][N:4]1[C:8]2=[N:9][C:10]([O:13][CH2:21][C:22]([O:24][CH2:25][CH3:26])=[O:23])=[CH:11][CH:12]=[C:7]2[C:6]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[N:5]1 |f:0.1|

Inputs

Step One
Name
Quantity
0.115 g
Type
reactant
Smiles
[H-].[Na+]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.325 g
Type
reactant
Smiles
CN1N=C(C2=C1NC(C=C2)=O)C2=CC=CC=C2
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.482 g
Type
reactant
Smiles
BrCC(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at ambient temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the excess of NaH was quenched by the addition of ice cold water
ADDITION
Type
ADDITION
Details
Diethyl ether was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN1N=C(C=2C1=NC(=CC2)OCC(=O)OCC)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.353 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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